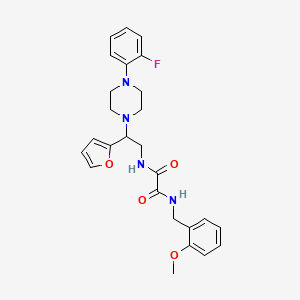

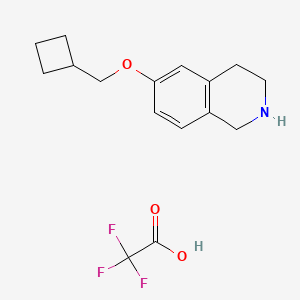

![molecular formula C21H25NO3 B2690777 [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate CAS No. 379709-71-4](/img/structure/B2690777.png)

[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate, also known as TTA-P2B, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTA-P2B is a derivative of tetradecylthioacetic acid (TTA), a fatty acid that has been shown to have various health benefits. TTA-P2B is a promising compound for research due to its unique chemical structure, which allows it to interact with various biological systems in the body.

Scientific Research Applications

- Pharmaceutical Field

- Application : Ethyl 2-oxo-4-phenylbutyrate may be used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate . This compound is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are medications often used to treat high blood pressure and heart failure.

- Methods of Application : The synthesis involves the bioreduction of ethyl 2-oxo-4-phenylbutyrate . The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has been reported . Asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate using a bacterial reductase is also reported .

- Results or Outcomes : The result of these processes is the production of ethyl ®-2-hydroxy-4-phenylbutyrate , a key component in the production of ACE inhibitors.

- Chemical Synthesis

- Application : Ethyl 2-oxo-4-phenylbutyrate is an aliphatic α-ketoester . It may be used in the synthesis of various organic compounds .

- Methods of Application : The synthesis involves the reaction of ethyl 2-oxo-4-phenylbutyrate with other reagents . The specific reaction conditions and procedures would depend on the desired product .

- Results or Outcomes : The result of these processes is the production of various organic compounds .

- Enantioselective Hydrogenation

- Application : Ethyl 2-oxo-4-phenylbutyrate can be used in enantioselective hydrogenation . This process is important in the production of chiral molecules, which are key in many areas of chemistry, including pharmaceuticals and materials science .

- Methods of Application : The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate can be achieved using homogeneous Rh-diphosphine and heterogeneous Pt/Al2O3-cinchona catalysts .

- Results or Outcomes : The result of this process is the production of chiral molecules, which can be used in various applications .

properties

IUPAC Name |

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-5-18(17-9-7-6-8-10-17)21(24)25-13-19(23)22-20-15(3)11-14(2)12-16(20)4/h6-12,18H,5,13H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKLNOFSEJURKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

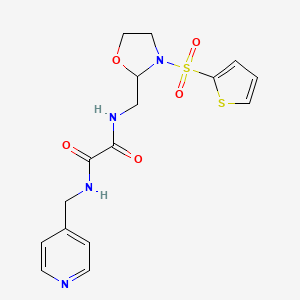

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690699.png)

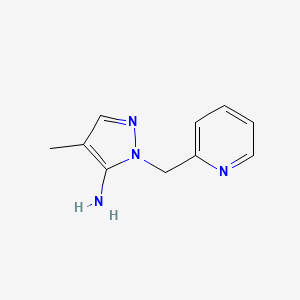

![8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690702.png)

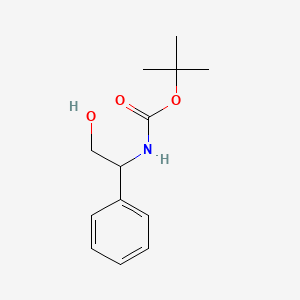

![7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B2690704.png)

![4-[Tert-butyl-pyridin-4-yl-[2-(trifluoromethyl)phenyl]imino-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2690705.png)

![2-((2-ethylphenyl)amino)-N-(3-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)

![1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2690714.png)